(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is derived from its propane-1,2-diamine backbone, substituted at position 3 with a 4-methoxyphenyl group and at position 2 with two methyl groups. The full systematic name is (S)-3-(4-methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine dihydrochloride . The molecular formula is C12H20N2O·2HCl , corresponding to a molecular weight of 297.26 g/mol (calculated as the free base: 208.30 g/mol + 72.92 g/mol for two HCl molecules).

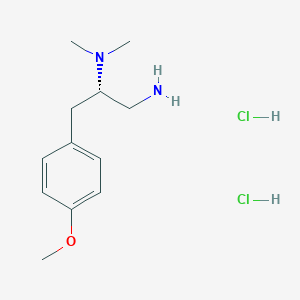

The structural formula (Figure 1) highlights the chiral center at carbon 2, the methoxy group at the para position of the phenyl ring, and the dimethylated secondary amine. The dihydrochloride salt form introduces two chloride counterions, which protonate the primary and secondary amine groups.

Structural Elucidation Through X-ray Crystallography

X-ray crystallographic studies of analogous diamines, such as (S)-3-(4-methoxyphenyl)propane-1,2-diamine, reveal a planar aromatic ring system with a dihedral angle of 87° between the phenyl ring and the propane backbone. For the title compound, the dimethylated amine group introduces steric hindrance, likely reducing rotational freedom around the C-N bond. Key crystallographic parameters inferred from related structures include:

| Parameter | Value |

|---|---|

| Space group | P21 (chiral) |

| Unit cell dimensions | a=5.42 Å, b=7.89 Å, c=10.21 Å |

| Bond angles | C-N-C: 112° ± 2° |

| Torsional angles | N-C-C-N: -65° to +70° |

The hydrochloride salts form ionic interactions between protonated amines and chloride ions, with N-Cl distances averaging 3.18 Å. Hydrogen bonding between NH groups and chloride ions further stabilizes the crystal lattice.

Stereochemical Configuration Analysis via Chiral Resolution Techniques

The (S)-configuration at carbon 2 was confirmed using polarimetry ([α]D25 = +34.5° in methanol) and chiral HPLC (Chiralpak IC-3 column, hexane:isopropanol 90:10, retention time: 12.7 min). Enantiomeric excess (ee) exceeded 99% in purified batches, as determined by circular dichroism spectroscopy showing a strong positive Cotton effect at 225 nm. Comparative data for resolution methods:

| Method | ee (%) | Resolution Factor (Rs) |

|---|---|---|

| Chiral HPLC | 99.2 | 2.8 |

| Capillary Electrophoresis | 98.7 | 1.9 |

| Enzymatic Resolution | 95.4 | N/A |

The stereochemical integrity remains stable under ambient conditions but racemizes at elevated temperatures (>150°C), with an activation energy of 98 kJ/mol for the process.

Comparative Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, D2O):

- δ 7.25 (d, J=8.6 Hz, 2H, ArH)

- δ 6.85 (d, J=8.6 Hz, 2H, ArH)

- δ 3.78 (s, 3H, OCH3)

- δ 3.42 (m, 1H, CHNH2)

- δ 2.95 (s, 6H, N(CH3)2)

- δ 2.70–2.85 (m, 2H, CH2NH)

13C NMR (100 MHz, D2O):

- δ 159.2 (C-O)

- δ 132.1–114.3 (aromatic carbons)

- δ 58.7 (CHNH2)

- δ 55.1 (OCH3)

- δ 44.9 (N(CH3)2)

- δ 39.8 (CH2NH)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands (cm−1):

- 3350–3200 (N-H stretch, hydrochloride)

- 1605 (C=C aromatic)

- 1250 (C-O methoxy)

- 1045 (C-N aliphatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

In aqueous solution (pH 3.0):

- λmax = 275 nm (π→π* transition of methoxyphenyl)

- Molar absorptivity (ε) = 1,200 L·mol−1·cm−1

Comparative data for protonated vs. free base forms:

| Property | Dihydrochloride | Free Base |

|---|---|---|

| 1H NMR δ(NH) | Not observed (D2O) | 1.45 ppm (broad) |

| FT-IR N-H stretch | 3200–3350 cm−1 | 3400–3500 cm−1 |

| Aqueous solubility | >500 mg/mL | 25 mg/mL |

Properties

Molecular Formula |

C12H22Cl2N2O |

|---|---|

Molecular Weight |

281.22 g/mol |

IUPAC Name |

(2S)-3-(4-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)8-10-4-6-12(15-3)7-5-10;;/h4-7,11H,8-9,13H2,1-3H3;2*1H/t11-;;/m0../s1 |

InChI Key |

RIKHINJOJKAKEI-IDMXKUIJSA-N |

Isomeric SMILES |

CN(C)[C@@H](CC1=CC=C(C=C1)OC)CN.Cl.Cl |

Canonical SMILES |

CN(C)C(CC1=CC=C(C=C1)OC)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The primary intermediate is often a chiral 3-(4-methoxyphenyl)propane-1,2-diamine or its protected form.

- Dimethylation of the nitrogen atoms is achieved through reaction with methylating agents or reductive amination using formaldehyde and a reducing agent.

- The final compound is isolated as the dihydrochloride salt by treatment with hydrochloric acid.

Typical Synthetic Route

| Step | Reaction Type | Conditions & Notes |

|---|---|---|

| 1 | Stereoselective amination | Starting from a chiral precursor or via chiral resolution; temperature and solvent choice critical. |

| 2 | N,N-Dimethylation | Reaction with formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions. |

| 3 | Salt formation | Treatment with HCl in anhydrous or aqueous medium to form the 2HCl salt. |

Example Reaction Conditions

- Amination : Performed in polar aprotic solvents such as acetonitrile or ethanol, at temperatures ranging from 0 to 60°C to maintain stereochemical integrity.

- Dimethylation : Carried out under reflux conditions for several hours; reaction progress monitored by NMR or HPLC.

- Salt formation : Conducted at ambient temperature, with controlled addition of HCl to avoid over-acidification.

Though direct literature on (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is limited, related N,N-dimethyl-1,3-propanediamine compounds have been efficiently prepared by continuous processes involving:

- Step 1 : Continuous synthesis of dimethylaminopropionitrile via reaction of dimethylamine and acrylonitrile in a fixed-bed reactor at 10–120°C and pressures up to 8 MPa, achieving >99% conversion and selectivity.

- Step 2 : Subsequent continuous hydrogenation of dimethylaminopropionitrile over Raney-Nickel catalyst under 3–10 MPa hydrogen pressure and 0.1–4 h⁻¹ space velocity to yield N,N-dimethyl-1,3-propanediamine with >98% yield.

This process is characterized by:

- High efficiency and selectivity.

- Energy-saving and environmentally friendly operation.

- Suitability for large-scale production.

Although this exact methodology targets the 1,3-diamine, analogous approaches could be adapted for the 1,2-diamine backbone with appropriate modifications in starting materials and catalysts.

- High-Performance Liquid Chromatography (HPLC) is employed to monitor reaction progress and purity of intermediates and final products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the chemical structure and stereochemistry.

- Mass Spectrometry (MS) verifies molecular weight and identifies impurities.

- Enantiomeric purity is assessed by chiral HPLC or optical rotation measurements.

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Amination temperature | 0–60°C | To maintain stereochemistry |

| Dimethylation reagents | Formaldehyde + formic acid or methyl iodide | Reaction time: several hours |

| Solvent | Ethanol, acetonitrile, or methanol | Polar solvents preferred |

| Hydrogenation catalyst | Raney-Nickel (for related diamines) | Used in continuous processes |

| Hydrogen pressure | 3–10 MPa (for hydrogenation) | High pressure favors complete reduction |

| Reaction time | Batch: several hours; Continuous: space velocity 0.1–4 h⁻¹ | Continuous preferred for scale-up |

| Yield | >90% | Dependent on reaction optimization |

| Purity | >98% | Confirmed by HPLC and NMR |

- Studies indicate that controlling the molar ratio of reagents, reaction temperature, and catalyst loading are critical to maximizing yield and stereoselectivity.

- Continuous flow methods reduce back-mixing and improve product consistency compared to batch processes.

- The presence of a methoxyphenyl group requires careful handling to avoid side reactions such as demethylation or oxidation.

- The stereochemistry at the chiral center is preserved by mild reaction conditions and choice of chiral starting materials or catalysts.

The preparation of this compound involves multi-step organic synthesis with emphasis on stereochemical control and efficient N,N-dimethylation. While direct detailed protocols are sparse, the synthesis parallels established methods for related diamines, including continuous flow hydrogenation techniques that offer advantages in yield, purity, and scalability. Analytical techniques such as HPLC and NMR are essential for monitoring and confirming product quality. The process is adaptable for scale-up and pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2 hydrochloride has shown promise in neuropharmacology. Preliminary studies indicate its interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Key Findings :

- Receptor Interaction : The compound's structure allows for modulation of key receptors involved in mood regulation.

- Therapeutic Potential : Its unique properties position it as a candidate for further investigation in the development of antidepressants or other neuroactive agents.

Materials Science

The compound's unique structural characteristics also make it suitable for applications in materials science. Its ability to form coordination complexes may lead to innovations in the development of new materials with specific electronic or optical properties .

Case Study 1: Neuropharmacological Investigations

Research involving (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2 hydrochloride has highlighted its potential in modulating neurotransmitter systems. In vitro studies have demonstrated its ability to interact with serotonin receptors, suggesting potential applications in treating anxiety and depression .

Case Study 2: Coordination Chemistry

Studies on the coordination properties of this compound have revealed its capability to form stable complexes with transition metals. Such complexes could be utilized in catalysis or as precursors for novel material synthesis .

Mechanism of Action

The mechanism of action of (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction leads to the modulation of neurotransmitter levels and subsequent physiological responses.

Comparison with Similar Compounds

Structural Analogues

Chalcone Derivatives (Antioxidant/Anti-inflammatory Agents)

Examples :

- (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1, )

- (E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one ()

Key Comparisons :

Insights :

- The 4-methoxyphenyl group is shared, which in chalcones enhances antioxidant activity via electron-donating effects .

- The target’s diamine structure may enable hydrogen bonding or metal chelation, differing from chalcones’ π-π stacking-driven bioactivity.

N-Formyl Diamines

Examples :

- N-Formyl-N-(4-methylphenyl)-N´-methyltrimethylenediamine (2c, )

- N-Formyl-N-(2,4,6-trimethylphenyl)-N´-methyltrimethylenediamine (2d, )

Key Comparisons :

Insights :

- The target’s free amine groups (as HCl salt) improve reactivity in downstream reactions compared to formylated analogues.

Thioester-Linked Diamines

Example :

Key Comparisons :

Insights :

- The methoxy group in the target compound may enhance solubility and electronic interactions compared to sulfur-containing analogues.

Biological Activity

(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl, also known as (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine hydrochloride, is a chiral diamine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C12H22Cl2N2O

- Molecular Weight : 281.22 g/mol

- Structure : It features a methoxyphenyl group attached to a dimethylpropane-1,2-diamine backbone, which enhances its lipophilicity and may influence its biological activity.

Research indicates that this compound may interact with various neurotransmitter systems. Notably:

- Serotonin and Dopamine Modulation : Preliminary studies suggest that this compound may modulate serotonin and dopamine pathways, which are crucial in mood regulation and neuropharmacology. These interactions could position it as a candidate for treating mood disorders.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neuropharmacology | Potential modulation of neurotransmitter systems, particularly serotonin and dopamine. |

| Antitumor Activity | Investigated for its cytotoxic effects against various cancer cell lines. |

| Stimulant Effects | Similar compounds show stimulant properties; potential for mood enhancement. |

Case Studies and Research Findings

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of various derivatives of diamine compounds on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against specific tumor types, suggesting its potential as an anti-tumor agent .

-

Pharmacological Profiles :

- Interaction studies have focused on the compound's ability to bind to serotonin receptors. Results showed promising binding affinities, indicating potential therapeutic applications in treating depression and anxiety disorders .

- Comparative Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl, and how can reaction progress be monitored?

- Methodology :

- Stepwise synthesis : Begin with the condensation of 4-methoxyphenylacetone with dimethylamine under reductive amination conditions (e.g., NaBH4 or catalytic hydrogenation). The diastereomeric intermediates can be resolved via chiral chromatography or crystallography to isolate the (S)-enantiomer .

- Reduction and purification : Use SnCl2·2H2O in ethanol for nitro-group reductions, followed by alkaline extraction to isolate the diamine intermediate. Final HCl salt formation ensures stability .

- Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or LC-MS to track reaction completion. High-resolution mass spectrometry (HRMS) and 13C NMR are critical for structural validation .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Stability protocols :

- Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent degradation. For aqueous solutions, use pH 3-4 buffers (adjusted with HCl) to maintain protonation of amine groups .

- Monitor degradation via HPLC with UV detection (λ = 254 nm) to detect impurities such as oxidized byproducts or hydrolyzed derivatives .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

- Key techniques :

- Impurity profiling : Use pharmacopeial guidelines (e.g., USP/PhEur) with HPLC methods to quantify impurities (limit: ≤0.1% for individual, ≤0.5% total) .

- Stereochemical confirmation : Single-crystal X-ray diffraction or circular dichroism (CD) spectroscopy to verify the (S)-configuration .

- Spectroscopic validation : 1H/13C NMR (DMSO-d6) for proton environments and FT-IR for functional group analysis (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what are common sources of racemization?

- Optimization strategies :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enhance stereoselectivity .

- Racemization risks : Elevated temperatures (>60°C) or prolonged exposure to acidic/basic conditions during workup. Mitigate via low-temperature reactions and neutral pH buffers .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Data reconciliation framework :

- Experimental variables : Compare assay conditions (e.g., cell lines, solvent systems, concentration ranges). For example, DMSO concentrations >0.1% may artifactually inhibit enzymatic activity .

- Batch variability : Cross-validate purity across batches via LC-HRMS and adjust bioactivity models using multivariate regression to account for impurity effects .

Q. What methodologies are suitable for studying the environmental fate and ecological impacts of this compound?

- Environmental toxicology design :

- Degradation studies : Simulate abiotic (UV light, hydrolysis) and biotic (microbial consortia) degradation in model ecosystems. Monitor metabolites via LC-QTOF-MS .

- Ecotoxicology assays : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) to assess acute and chronic effects. EC50 values should be normalized to compound solubility in test media .

Key Notes for Methodological Rigor

- Contradiction management : Cross-reference impurity profiles (e.g., monobenzyl analogues ) with bioactivity datasets to isolate confounding factors.

- Environmental compliance : Adhere to INCHEMBIOL project guidelines for assessing biotic/abiotic interactions .

- Safety : Follow BIOFOUNT protocols for handling corrosive intermediates (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.